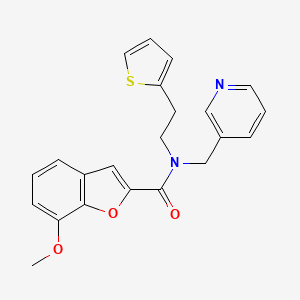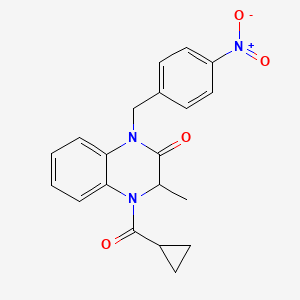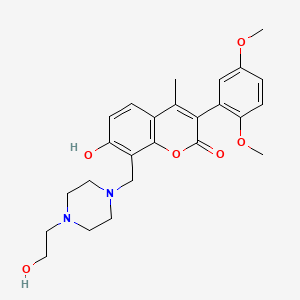![molecular formula C26H28N4O5 B2439957 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide CAS No. 921481-34-7](/img/structure/B2439957.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The compound has demonstrated promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation, a condition commonly found within solid tumors. Glucose levels are lower in tumors compared to normal tissue, and tumor cells adapt their metabolism to survive under these low glucose conditions. Compound 6, an amuvatinib derivative, inhibits mitochondrial membrane potential in glucose-starved tumor cells, making it a potential candidate for treating glucose-starved tumors .
Medicinal Chemistry
The compound falls within the realm of medicinal chemistry. Its structure includes a benzodioxole group and a thienopyrimidine moiety. Researchers have synthesized and evaluated various derivatives of this compound to explore their potential as antineoplastic agents. Understanding the structure-activity relationship (SAR) of these derivatives can guide further drug development .
Mechanistic Target of Rapamycin (mTOR) Inhibition
Compound 6 inhibits the mTOR pathway specifically in glucose-starved cells. The mTOR pathway plays a crucial role in cell growth, proliferation, and survival. By targeting this pathway, the compound may disrupt cancer cell survival mechanisms, making it an intriguing candidate for further investigation .
Synthetic Lethality
Synthetic lethality refers to exploiting the vulnerability of cancer cells by targeting specific pathways or genes. The compound’s effects on mitochondrial function and mTOR inhibition suggest potential synthetic lethality interactions. Researchers are exploring whether it can be combined with other targeted therapies to enhance cancer cell death while sparing normal cells .
Antioxidant Activity
Although not extensively studied, the compound’s structure suggests potential antioxidant properties. Further investigations are needed to explore its ability to scavenge free radicals and protect cells from oxidative damage .
Drug Delivery Systems
Researchers are investigating ways to incorporate this compound into drug delivery systems. Its unique structure and potential anticancer activity make it an interesting candidate for nanoparticle-based drug formulations or targeted delivery approaches .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-33-25-16-30(17-26(32)27-19-7-8-23-24(13-19)35-18-34-23)21(14-22(25)31)15-28-9-11-29(12-10-28)20-5-3-2-4-6-20/h2-8,13-14,16H,9-12,15,17-18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFLYOLXBQELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)


![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439887.png)

![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2439889.png)

![Ethyl 4-((4-((3-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2439891.png)
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(benzylthio)ethanone](/img/structure/B2439895.png)